Hexocyclium

Vue d'ensemble

Description

Hexocyclium est un antagoniste muscarinique des récepteurs de l’acétylcholine, principalement utilisé dans le traitement des troubles gastro-intestinaux tels que les ulcères peptiques et le syndrome du côlon irritable . Il est connu pour sa capacité à réduire la sécrétion d’acide gastrique et la motilité gastro-intestinale .

Méthodes De Préparation

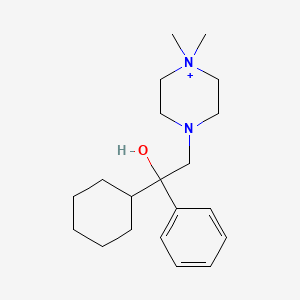

Voies de synthèse et conditions de réaction : La synthèse de l’hexocyclium implique la réaction du 4-(2-cyclohexyl-2-hydroxy-2-phényléthyl)-1,1-diméthylpipérazine-1-ium avec le sulfate de méthyle . Les conditions de réaction comprennent généralement une température et un pH contrôlés pour garantir la stabilité du composé.

Méthodes de production industrielle : La production industrielle de l’this compound métilsulfate implique une synthèse à grande échelle sous des mesures strictes de contrôle de la qualité pour garantir la pureté et l’efficacité du produit final. Le processus comprend l’utilisation de réactifs de haute pureté et de techniques de purification avancées pour éliminer toutes les impuretés.

Analyse Des Réactions Chimiques

Types de réactions : L’hexocyclium subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d’oxydation.

Réduction : L’this compound peut être réduit en ses dérivés alcooliques ou aminés correspondants.

Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau du cycle pipérazine.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les conditions impliquent généralement l’utilisation de nucléophiles ou d’électrophiles sous température et pH contrôlés.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’this compound, tels que ses dérivés alcooliques, aminés et pipéraziniques substitués.

4. Applications de la recherche scientifique

L’this compound a un large éventail d’applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle dans l’étude des antagonistes muscariniques des récepteurs de l’acétylcholine.

Biologie : Employé dans la recherche sur la motilité gastro-intestinale et la sécrétion d’acide.

Médecine : Investigué pour ses effets thérapeutiques potentiels dans le traitement des troubles gastro-intestinaux.

Industrie : Utilisé dans le développement de nouveaux médicaments antimuscariniques présentant des profils d’efficacité et de sécurité améliorés

Applications De Recherche Scientifique

Hexocyclium has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound in the study of muscarinic acetylcholine receptor antagonists.

Biology: Employed in research on gastrointestinal motility and acid secretion.

Medicine: Investigated for its potential therapeutic effects in treating gastrointestinal disorders.

Industry: Utilized in the development of new antimuscarinic drugs with improved efficacy and safety profiles

Mécanisme D'action

L’hexocyclium exerce ses effets en se liant aux récepteurs muscariniques de l’acétylcholine et en les inhibant, en particulier les récepteurs M3 sur les cellules pariétales . Cette inhibition empêche l’activation de ces récepteurs, ce qui entraîne une diminution de la sécrétion d’acide gastrique et de la motilité gastro-intestinale . Le composé se lie également à d’autres types de récepteurs muscariniques, produisant des effets secondaires antimuscariniques typiques .

Composés similaires :

Atropine : Un autre antagoniste muscarinique des récepteurs de l’acétylcholine utilisé dans le traitement de divers troubles gastro-intestinaux.

Scopolamine : Connu pour ses propriétés antimuscariniques et utilisé pour traiter le mal des transports et les nausées postopératoires.

Hyoscyamine : Utilisé pour traiter une variété de troubles gastro-intestinaux en raison de ses effets antimuscariniques.

Comparaison : L’this compound est unique en raison de sa réduction prolongée de l’acidité gastrique et de son affinité de liaison spécifique pour les récepteurs muscariniques . Contrairement à l’atropine et à la scopolamine, l’this compound a un effet plus ciblé sur la motilité gastro-intestinale et la sécrétion d’acide, ce qui le rend particulièrement efficace pour traiter les ulcères peptiques et le syndrome du côlon irritable .

Comparaison Avec Des Composés Similaires

Atropine: Another muscarinic acetylcholine receptor antagonist used in the treatment of various gastrointestinal disorders.

Scopolamine: Known for its antimuscarinic properties and used to treat motion sickness and postoperative nausea.

Hyoscyamine: Used to treat a variety of gastrointestinal disorders due to its antimuscarinic effects.

Comparison: Hexocyclium is unique in its prolonged reduction of gastric acidity and its specific binding affinity for muscarinic receptors . Unlike atropine and scopolamine, this compound has a more targeted effect on gastrointestinal motility and acid secretion, making it particularly effective for treating peptic ulcers and irritable bowel syndrome .

Activité Biologique

Hexocyclium, a synthetic compound classified as a muscarinic acetylcholine receptor antagonist, has been historically utilized in the treatment of gastric ulcers and diarrhea. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Chemical Formula : CHNOS

- Molecular Weight : Approximately 428.59 g/mol

- CAS Number : 115-63-9

- IUPAC Name : 4-(2-cyclohexyl-2-hydroxy-2-phenylethyl)-1,1-dimethylpiperazin-1-ium methyl sulfate

This compound primarily functions by antagonizing muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype found on parietal cells in the stomach. This antagonism leads to:

- Decreased Gastric Acid Secretion : By inhibiting M3 receptor activation, this compound reduces gastric acid output, which is beneficial in treating conditions like peptic ulcers.

- Reduced Gastrointestinal Motility : The inhibition of smooth muscle contraction in the gastrointestinal tract results in decreased motility, which can alleviate symptoms of diarrhea .

Pharmacological Effects

The pharmacological profile of this compound includes both therapeutic effects and potential side effects:

-

Therapeutic Effects :

- Reduction in gastric acid secretion

- Alleviation of gastrointestinal motility disorders

- Side Effects :

Case Studies and Clinical Trials

- Gastrointestinal Studies : A study conducted by Alp et al. (1969) demonstrated that sustained-release formulations of this compound effectively reduced gastric acid secretion compared to baseline measurements. This study highlighted the compound's utility in managing gastric acid-related disorders .

- Antisialogogue Properties : Research published in the Association of Anaesthetists indicated that this compound exhibited antisialogogue properties, leading to reduced saliva production and potential implications for surgical procedures where dry mouth is beneficial .

- Comparison with Other Antimuscarinics : this compound has been compared with other antimuscarinic agents, revealing that while it shares similar mechanisms with drugs like atropine, it may have a distinct side effect profile due to its receptor specificity .

Data Table: Biological Activity Overview

| Property | Value |

|---|---|

| Mechanism | Muscarinic acetylcholine receptor antagonist |

| Primary Receptor Target | M3 (gastric parietal cells) |

| Secondary Receptor Targets | M1, M2, M4 |

| Key Therapeutic Uses | Gastric ulcers, diarrhea |

| Common Side Effects | Dry mouth, blurred vision, constipation |

Propriétés

Key on ui mechanism of action |

Hexocyclium binds to and inhibits muscarinic acetylcholine receptors. This decreases gastric acid secretion by preventing the activation of M3 receptors on pareital cells and subsequent stimulation of gastric acid secretion. The antagonism of M3 receptors in the intestine inhibits smooth muscle contraction resulting in a decrease in motility. The binding of hexocyclium to other muscarinic receptor types produces typical anti-muscarinic side effects. |

|---|---|

Numéro CAS |

6004-98-4 |

Formule moléculaire |

C20H33N2O+ |

Poids moléculaire |

317.5 g/mol |

Nom IUPAC |

1-cyclohexyl-2-(4,4-dimethylpiperazin-4-ium-1-yl)-1-phenylethanol |

InChI |

InChI=1S/C20H33N2O/c1-22(2)15-13-21(14-16-22)17-20(23,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3,5-6,9-10,19,23H,4,7-8,11-17H2,1-2H3/q+1 |

Clé InChI |

ZRYHPQCHHOKSMD-UHFFFAOYSA-N |

SMILES |

C[N+]1(CCN(CC1)CC(C2CCCCC2)(C3=CC=CC=C3)O)C |

SMILES canonique |

C[N+]1(CCN(CC1)CC(C2CCCCC2)(C3=CC=CC=C3)O)C |

melting_point |

203-204 |

Key on ui other cas no. |

6004-98-4 |

Numéros CAS associés |

115-63-9 (methyl sulfate salt) |

Synonymes |

hexociclium hexocyclium hexocyclium methylsulfate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.